Zinc dibenzyldithiocarbamate

Vulcanization Synergism Natural Rubber

ZBEC (CAS 14726-36-4) is a low-nitrosamine ultra-accelerator delivering distinct performance advantages over conventional dithiocarbamates. Its dibenzyl substituents uniquely enable 40% ZnO activator reduction in silica-filled SBR tread compounds without compromising crosslink density, while improving tensile strength and thermo-oxidative aging resistance. In NR/MBTS binary systems, ZBEC achieves the highest mutual activity among all zinc dithiocarbamates. For latex medical goods, it provides reduced volatile nitrosamine formation and superior room-temperature scorch safety. In EPDM and IIR extrusion, its hydrolysis resistance ensures consistent high-temperature cure. ZBEC is not interchangeable with ZDEC or ZDBC—substitution without reformulation risks suboptimal physical properties and elevated nitrosamine exposure.

Molecular Formula C30H28N2S4Zn
Molecular Weight 610.2 g/mol
CAS No. 14726-36-4
Cat. No. B077411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc dibenzyldithiocarbamate
CAS14726-36-4
Synonymszinc dibenzyldithiocarbamate
Molecular FormulaC30H28N2S4Zn
Molecular Weight610.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Zn+2]
InChIInChI=1S/2C15H15NS2.Zn/c2*17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h2*1-10H,11-12H2,(H,17,18);/q;;+2/p-2
InChIKeyAUMBZPPBWALQRO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Dibenzyldithiocarbamate (CAS 14726-36-4): A Nitrosamine-Safe Ultra-Accelerator for Sulfur Vulcanization


Zinc dibenzyldithiocarbamate (CAS 14726-36-4, synonym ZBEC or ZBDC) is an organozinc compound classified as an ultra-fast dithiocarbamate accelerator for sulfur-based rubber vulcanization [1]. It is characterized by its low nitrosamine formation potential compared to conventional dithiocarbamate analogs, a property derived from its dibenzyl substituents [2]. The compound exists as a white to off-white crystalline powder with a melting point of 183–188 °C and a molecular formula of C30H28N2S4Zn (MW 610.21) [1]. Its primary industrial application is as a primary or secondary accelerator in natural rubber (NR), styrene-butadiene rubber (SBR), butyl rubber (IIR), and ethylene-propylene-diene monomer (EPDM) compounds, with additional niche utility in analytical chemistry for copper determination [1].

Zinc Dibenzyldithiocarbamate (ZBEC): Why Interchanging Dithiocarbamate Accelerators Compromises Cure Performance and Safety Compliance


Dithiocarbamate accelerators cannot be considered interchangeable due to substantial divergence in cure kinetics, nitrosamine generation profiles, and synergistic behavior with secondary accelerators. Within the zinc dithiocarbamate class, the alkyl or aryl substituents on the nitrogen atom fundamentally govern the accelerator's nucleophilicity, thermal stability, and the volatility and carcinogenicity of N-nitrosamines formed as byproducts during vulcanization [1]. Empirical studies demonstrate that zinc dibenzyldithiocarbamate (ZBEC) exhibits distinct curing synergism when paired with thiazole accelerators such as MBTS—yielding the highest mutual activity among several zinc dithiocarbamates evaluated—whereas direct substitution with zinc diethyldithiocarbamate (ZDEC) or zinc dibutyldithiocarbamate (ZDBC) would produce divergent cure rates, crosslink densities, and regulatory compliance burdens [2]. Furthermore, ZBEC uniquely enables a 40% reduction in zinc oxide (ZnO) activator loading in silica-filled SBR without compromising crosslink density, a formulation advantage not replicable by simply swapping in ZDEC or ZDBC without empirical re-optimization [3]. The failure to recognize these compound-specific performance and safety attributes leads directly to suboptimal vulcanizate physical properties and elevated nitrosamine exposure risks.

Zinc Dibenzyldithiocarbamate (ZBEC) Quantitative Differentiation: Head-to-Head Vulcanization Performance and Nitrosamine Safety Data


ZBEC-MBTS Synergism Achieves the Highest Mutual Activity Among Zinc Dithiocarbamates in Natural Rubber Vulcanization

In a systematic investigation of cure synergism in natural rubber (NR), the ZBEC-MBTS (zinc dibenzyldithiocarbamate with dibenzothiazyldisulfide) binary accelerator system exhibited the highest mutual activity among all zinc dithiocarbamate–thiazole combinations evaluated [1]. The study compared several zinc dithiocarbamates including ZBEC, ZDEC, and ZDBC in the presence of thiazole-based accelerators such as MBTS and CBS, with mutual activity quantified through cure and physical data analysis. HPLC analysis further elucidated the reaction mechanism, confirming that the superior synergism of ZBEC-MBTS stems from distinct thiuram disulfide and MBT generation kinetics relative to other zinc dithiocarbamate analogs [1].

Vulcanization Synergism Natural Rubber

ZBEC Enables 40% ZnO Reduction in Silica-Filled SBR While Maintaining Crosslink Density and Enhancing Tensile Strength

In silica-filled styrene-butadiene rubber (SBR) compounds, the incorporation of a dibenzyldithiocarbamate derivative as an additional accelerator enabled a 40% reduction in zinc oxide (ZnO) activator loading without detrimental effects on crosslink density or vulcanizate performance [1]. Quantitatively, SBR vulcanizates formulated with ZBEC and reduced ZnO exhibited higher tensile strength compared to reference composites containing full ZnO loading and conventional CBS/DPG accelerator systems, even when CBS or DPG content was reduced [1]. Furthermore, ZBEC-containing vulcanizates demonstrated improved resistance to thermo-oxidative aging relative to reference formulations. The study also confirmed that CBS can be entirely replaced by the dibenzyldithiocarbamate derivative without adverse effects on crosslink density or tensile strength [1].

Silica-Filled SBR ZnO Reduction Mechanical Properties

ZBEC Provides Safer Processing with Lower Nitrosamine Potential Compared to Conventional Dithiocarbamates

Zinc dibenzyldithiocarbamate (ZBEC) is recognized as a nitrosamine-safe ultra-accelerator, engineered to reduce or eliminate the generation of potentially hazardous nitrosamines during the vulcanization process compared to conventional dithiocarbamate accelerators such as zinc dimethyldithiocarbamate (ZDMC) and zinc diethyldithiocarbamate (ZDEC) [1]. The dibenzyl substituents confer reduced volatility and lower nitrosamine formation potential while maintaining ultra-fast acceleration characteristics [1][2]. Additionally, ZBEC exhibits safer processing behavior in latex systems, demonstrating reduced tendency to cause pre-cure (scorch) at room temperature compared to other dithiocarbamates [2]. It is non-staining and non-discoloring, and achieves safer processing than zinc dibutyldithiocarbamate (ZDBC) [2].

Nitrosamine Regulatory Compliance Processing Safety

ZBEC Demonstrates Ultra-Fast Cure Kinetics at Elevated Temperatures for High-Throughput Vulcanization

Zinc dibenzyldithiocarbamate (ZBEC) is classified as an ultra-fast accelerator that provides rapid vulcanization kinetics, often leading to shorter cure times compared to accelerators such as mercaptobenzothiazole (MBT) or sulfenamides (e.g., CBS) [1]. ZBEC is particularly fast at higher vulcanization temperatures, making it suitable for high-throughput rubber processing operations [2]. Unlike some ultra-accelerators that may compromise processing safety, ZBEC maintains high resistance to hydrolysis and low solubility in rubbers, contributing to consistent cure behavior [2]. When used as a secondary accelerator, ZBEC modifies cure characteristics to achieve faster rates without the nitrosamine liability associated with thiuram disulfides such as TMTD [1].

Cure Kinetics Ultra-Accelerator High-Temperature Vulcanization

Zinc Dibenzyldithiocarbamate (ZBEC) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Silica-Filled SBR Tire Tread Compounds Requiring Reduced ZnO Loading and Enhanced Tensile Strength

In silica-filled SBR formulations—predominantly used for low-rolling-resistance passenger tire treads—ZBEC enables a 40% reduction in ZnO activator content while maintaining crosslink density and delivering higher tensile strength compared to conventional CBS/DPG-accelerated reference compounds [1]. This application scenario is directly supported by quantitative evidence showing that ZBEC's synergistic effect with CBS effectively enhances vulcanization efficiency and permits complete replacement of CBS without adverse effects on crosslink density or tensile strength, while simultaneously improving resistance to thermo-oxidative aging [1]. For procurement decisions in tire manufacturing, ZBEC offers a dual benefit of ZnO reduction (addressing environmental zinc emission concerns) and mechanical property enhancement.

Natural Rubber Formulations Leveraging ZBEC-MBTS Synergism for Maximum Cure Efficiency

In natural rubber (NR) compounds vulcanized with thiazole-based accelerator systems, ZBEC paired with MBTS (dibenzothiazyldisulfide) delivers the highest mutual activity among all zinc dithiocarbamate–thiazole binary combinations evaluated [1]. This scenario is grounded in direct comparative cure and physical data demonstrating that the ZBEC-MBTS system outperforms ZDEC-MBTS and ZDBC-MBTS combinations [1]. Compounders seeking to maximize crosslinking efficiency and minimize accelerator loading in NR-based products (e.g., engine mounts, bridge bearings, conveyor belts) should prioritize ZBEC over other dithiocarbamates for this specific binary system.

Latex Compounding for Nitrosamine-Regulated Medical and Consumer Goods

For latex compounding applications—including surgical gloves, medical devices, and consumer goods where nitrosamine content is regulated—ZBEC provides a ready-to-use aqueous dispersion (e.g., Octocure ZBZ-42, 42% active) that functions as an ultra-accelerator with reduced volatile nitrosamine formation potential [1]. ZBEC exhibits reduced pre-cure tendency at room temperature compared to other dithiocarbamates in latex systems and does not affect latex stability [2]. This application scenario is supported by its recognized low nitrosamine potential [2] and documented use in NR and SBR latex compounds in conjunction with secondary accelerators such as ZMBT [1].

High-Temperature Continuous Vulcanization of Butyl Rubber Extrusions

ZBEC serves as an effective secondary accelerator for the continuous vulcanization of butyl rubber (IIR) extrusions, leveraging its ultra-fast cure kinetics at elevated temperatures [1]. Its high resistance to hydrolysis and low solubility in rubber matrices contribute to consistent processing behavior under demanding high-temperature, high-throughput extrusion conditions [1]. This application is directly supported by its classification as an ultra-accelerator with fast cure at higher vulcanization temperatures [1], making it suitable for automotive weatherstripping, curing bladders, and pharmaceutical stoppers where precise cure control and high productivity are essential.

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